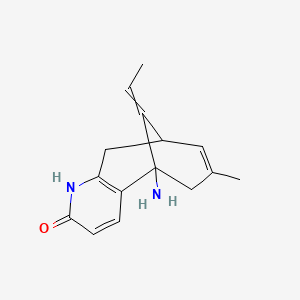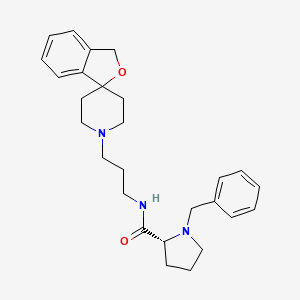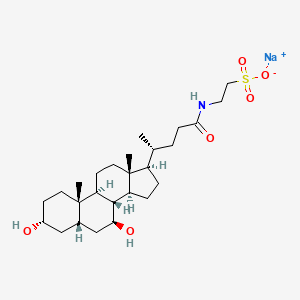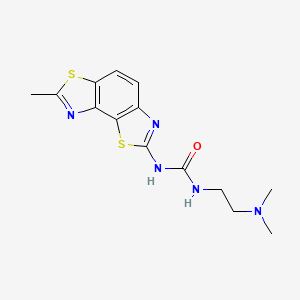
Huperzine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Huperzine A is a naturally occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and other Huperzia species . It has been traditionally used in Chinese medicine for its potential therapeutic effects, particularly in treating neurological conditions such as Alzheimer’s disease . This compound is known for its ability to inhibit the enzyme acetylcholinesterase, which leads to increased levels of the neurotransmitter acetylcholine in the brain .
Wirkmechanismus
Target of Action
Huperzine-A (HupA) is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . The primary target of HupA is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting AChE, HupA increases the levels of acetylcholine in the brain . HupA also enhances dopamine in areas of the brain responsible for learning, memory, and executive functions .
Mode of Action
HupA acts as a slow reversible inhibitor of AChE . This means it binds to AChE and reduces its activity over time, leading to increased levels of acetylcholine in the brain . This increase in acetylcholine can enhance cognitive function and memory . HupA also interacts with blood-thinning drugs and may result in a heightened risk of bleeding .
Biochemical Pathways
HupA affects several biochemical pathways. It has been found to regulate the Wnt signaling pathway , which plays a crucial role in cell growth and differentiation . HupA also affects the processing of the amyloid precursor protein (APP) , reducing the accumulation of amyloid-β peptide (Aβ), a key player in the pathogenesis of Alzheimer’s disease . Additionally, HupA has been shown to modulate the phosphorylation of HSP27 and activate the antiapoptotic signaling pathway .
Pharmacokinetics
It is known that hupa is an unsaturated sesquiterpene alkaloid compound that effectively crosses theblood-brain barrier (BBB) . It has a half-life of approximately 4-5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .
Result of Action
The action of HupA leads to several molecular and cellular effects. It provides significant neuroprotective properties , including the reduction of pro-inflammatory cytokines, inhibition of the activation of microglia (immune cells in the brain), and suppression of the production of nitric oxide, a molecule involved in inflammation . These effects contribute to the potential of HupA as a therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of HupA can be influenced by various environmental factors. It’s important to note that the effectiveness of HupA can vary among individuals due to factors such as genetics, age, health status, and the presence of other medications .
Biochemische Analyse
Biochemical Properties
Huperzine-A plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme acetylcholinesterase . This interaction with acetylcholinesterase is critical for its therapeutic effects, as it helps increase the levels of acetylcholine, a neurotransmitter, in the brain .
Cellular Effects
Huperzine-A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it interacts with molecular signaling avenues such as the Wnt signaling and the pre- and post-synaptic region mechanisms .
Molecular Mechanism
The mechanism of action of Huperzine-A is primarily through its inhibitory effects on acetylcholinesterase . By binding to this enzyme, Huperzine-A prevents the breakdown of acetylcholine, thereby increasing its levels in the brain. This increase in acetylcholine levels can enhance cognitive function and memory .
Temporal Effects in Laboratory Settings
The effects of Huperzine-A have been studied both in vitro and in vivo . It has been found to have a half-life of approximately 5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .
Dosage Effects in Animal Models
The effects of Huperzine-A vary with different dosages in animal models . It has been found to have therapeutic potential at certain dosages, while high doses may lead to toxic or adverse effects .
Metabolic Pathways
Huperzine-A is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and impacts metabolic flux and metabolite levels .
Transport and Distribution
Huperzine-A is transported and distributed within cells and tissues. It effectively crosses the blood-brain barrier, which allows it to exert its effects in the brain .
Subcellular Localization
The subcellular localization of Huperzine-A is primarily in the synaptic cleft, where it binds to acetylcholinesterase and inhibits its activity . This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Huperzine A can be synthesized through several complex chemical reactions that include cyclization, oxidation, and reduction processes . One method involves the use of a chiral acid to form a chiral acid salt, which is then recrystallized with an organic solvent and desalted with an alkali to obtain optically pure (-)-huperzine A .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Huperzia serrata. The process includes ultrasonic extraction with a tartaric acid solution, followed by filtration, chloroform extraction, and crystallization . This method ensures high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Huperzine A undergoes various chemical reactions, including cyclization, oxidation, and reduction . These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include chiral acids, organic solvents, and alkalis . The conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed: The major product formed from these reactions is optically pure (-)-huperzine A, which is the active form of the compound .
Wissenschaftliche Forschungsanwendungen
Huperzine A has been extensively studied for its potential therapeutic applications. It is primarily investigated for its neuroprotective effects and its ability to enhance cognitive function . In Alzheimer’s disease research, this compound has shown promise in improving memory and cognitive abilities by inhibiting acetylcholinesterase and modulating amyloid precursor protein proteolysis and tau protein conformation .
In addition to its use in neurology, this compound is also explored for its anti-inflammatory, antinociceptive, and anticonvulsant properties . These properties make it a valuable compound in various fields of medicine and biology.
Vergleich Mit ähnlichen Verbindungen
Huperzine A is often compared with other acetylcholinesterase inhibitors such as galantamine and donepezil . While all these compounds share a similar mechanism of action, this compound is unique due to its natural origin and its additional NMDA receptor antagonistic properties . Other similar compounds include serrat-14-en-3β,21α,29-triol and 5,5′-dihydroxy-2′,4′-dimethoxyflavone-7-O-β-d-(6″-O-Z-p-coumaroyl)-glucopyranoside, which are also derived from Huperzia species .
Eigenschaften
| Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. | |
CAS-Nummer |
120786-18-7 |
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
(1S,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m0/s1 |
InChI-Schlüssel |
ZRJBHWIHUMBLCN-BONVTDFDSA-N |
SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
Isomerische SMILES |
CC=C1[C@@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |
Kanonische SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
melting_point |
217-219 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)


![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)



![[8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate](/img/structure/B1139280.png)

